molecular formula C17H25Cl2NO B312317 N-(3,4-dichlorophenyl)undecanamide

N-(3,4-dichlorophenyl)undecanamide

Cat. No.: B312317
M. Wt: 330.3 g/mol
InChI Key: BCLXIHFGTJFMOG-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)undecanamide is a synthetic amide derivative characterized by an undecanamide chain (11-carbon aliphatic backbone) linked to a 3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and influencing receptor binding due to its electron-withdrawing properties.

Properties

Molecular Formula

C17H25Cl2NO

Molecular Weight

330.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)undecanamide

InChI

InChI=1S/C17H25Cl2NO/c1-2-3-4-5-6-7-8-9-10-17(21)20-14-11-12-15(18)16(19)13-14/h11-13H,2-10H2,1H3,(H,20,21)

InChI Key

BCLXIHFGTJFMOG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,4-dichlorophenyl group is a critical structural feature in several pharmacologically active compounds. Key analogs include:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Functional Groups
N-(3,4-Dichlorophenyl)undecanamide Undecanamide chain ~371.3 Amide, aliphatic chain
BD 1008 Ethylamine-pyrrolidinyl dihydrobromide ~524.2 Dihydrobromide salt, pyrrolidine
BD 1047 Ethylamine-dimethylamino dihydrobromide ~482.2 Dihydrobromide salt, dimethylamine
(E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) Acrylamide backbone ~485.2 Trifluoromethyl, acrylamide
Linuron Metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) Urea backbone ~235.1 Urea, methyl group

Structural Insights :

  • Backbone Variability : Unlike BD 1008/1047 (sigma receptor ligands with ethylamine salts) , this compound features a long aliphatic chain, likely enhancing membrane permeability and altering pharmacokinetics.
  • Urea-based metabolites () exhibit distinct hydrogen-bonding capabilities, influencing metabolic stability and environmental persistence .
Antitumor Activity

Compound 1f and related 3,4-dichlorophenyl acrylamides demonstrated significant in vitro antitumor activity against gastric cancer cells (AGS and BGC-823) via MTT assays, with IC₅₀ values in the low micromolar range. The trifluoromethyl and dichlorophenyl groups synergistically enhance cytotoxicity, likely through apoptosis induction .

Receptor Binding Profiles

BD 1008 and BD 1047 are sigma-1 receptor antagonists with high affinity (Ki < 10 nM). Their ethylamine-pyrrolidinyl/dimethylamino groups facilitate ionic interactions with receptor sites, unlike the neutral undecanamide chain, which may limit sigma receptor engagement .

Metabolic and Environmental Impact

Linuron metabolites, such as N-(3,4-dichlorophenyl)-N´-methylurea, exhibit environmental persistence due to urea stability. Their high purity (>99.5%) suggests efficient synthetic routes, whereas undecanamide derivatives may require more complex purification steps .

Yields and Purity
  • Indazole derivatives () showed variable yields (27–84%), influenced by heterocyclic complexity (e.g., quinazoline vs. pyrimidine) .
  • Linuron metabolites achieved >99.5% purity via industrial synthesis (Hoëchst AG), highlighting scalability advantages over research-grade amides .
Spectroscopic Characterization

NMR data for indazole analogs () revealed distinct δ values for aromatic protons (7.2–8.5 ppm) and carbons (110–150 ppm), consistent with electron-withdrawing effects from chlorine atoms. The undecanamide’s aliphatic chain would display characteristic signals at δ 1.2–1.6 ppm (CH₂) and δ 2.1–2.4 ppm (CONH) in $ ^1H $ NMR .

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